

Application Notes and Protocols for Lathodoratin Solubility

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Compound of Interest

Compound Name: Lathodoratin

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Abstract

Lathodoratin is a phytoalexin, an antimicrobial compound produced by plants such as the sweet pea (*Lathyrus odoratus*) in response to stress, including fungal infection[1]. As a member of the chromone family, its therapeutic potential is an area of active research. A critical parameter for any biological and pharmaceutical study is the compound's solubility in various solvents, which dictates its formulation, delivery, and bioavailability. This document provides a summary of the currently available solubility information for **Lathodoratin**, a detailed protocol for determining its solubility, and an overview of the signaling pathway likely involved in its biosynthesis.

Lathodoratin: Compound Profile

- IUPAC Name: 3-ethyl-5,7-dihydroxy-4H-chromen-4-one
- Molecular Formula: $C_{11}H_{10}O_4$
- Molecular Weight: 206.19 g/mol
- Appearance: Solid powder

Solubility of Lathodoratin

Currently, there is limited quantitative data available in the public domain regarding the solubility of **Lathodoratin** in a wide range of solvents. The available information is summarized in the table below.

Solvent Name	Chemical Formula	Type	Reported Solubility	Citation
Dimethyl Sulfoxide (DMSO)	$(\text{CH}_3)_2\text{SO}$	Polar Aprotic	Soluble	[1]

Note: The term "soluble" is qualitative. For rigorous experimental design, it is imperative to quantitatively determine the solubility in DMSO and other relevant solvents.

Experimental Protocol: Determination of Thermodynamic Solubility

The following is a generalized protocol for determining the thermodynamic solubility of a compound like **Lathodoratin** using the shake-flask method, which is considered the gold standard for solubility measurements.

3.1. Materials

- **Lathodoratin** (solid powder)
- Selected solvents (e.g., DMSO, Ethanol, Methanol, Water, Acetonitrile, etc.)
- Scintillation vials or other suitable sealed containers
- Orbital shaker or vortex mixer
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Analytical balance

- Pipettes and tips

3.2. Procedure

- Preparation of Solvent: Ensure all solvents are of high purity (e.g., HPLC grade).
- Addition of Excess Solute: Add an excess amount of **Lathodoratin** to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
- Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **Lathodoratin**.
- Calculation: Calculate the solubility of **Lathodoratin** in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mmol/L.

3.3. Workflow for Solubility Determination

Caption: Workflow for determining the thermodynamic solubility of **Lathodoratin**.

Biological Context: Phytoalexin Signaling Pathway

Lathodoratin is a phytoalexin, a class of antimicrobial compounds synthesized by plants upon pathogen attack^[1]. While the specific signaling cascade leading to **Lathodoratin** production in

Lathyrus odoratus has not been fully elucidated, it is expected to follow a conserved plant defense signaling pathway.

Upon recognition of a pathogen-associated molecular pattern (PAMP) by a plant pattern recognition receptor (PRR) at the cell surface, a signaling cascade is initiated. This typically involves the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade. The activated MAPKs then phosphorylate and activate downstream transcription factors, such as those from the WRKY family. These transcription factors bind to the promoters of defense-related genes, including the biosynthetic genes for phytoalexins, leading to their expression and the subsequent production of antimicrobial compounds like **Lathodoratin**.

4.1. Generalized Phytoalexin Induction Pathway

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References

- 1. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Lathodoratin Solubility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674539#lathodoratin-solubility-in-different-solvents]

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